molecular formula C20H17F3N4O2S2 B2452377 N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392295-17-9

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2452377
CAS No.: 392295-17-9
M. Wt: 466.5
InChI Key: CZWPFHPOFDPXBH-UHFFFAOYSA-N
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Description

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-6-7-12(2)15(8-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWPFHPOFDPXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization reactions, typically involving thiosemicarbazide derivatives and carbonyl-containing reagents. A representative protocol, adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, involves the following steps:

Reaction Scheme:

  • Cyclization: Thiosemicarbazide reacts with trifluoroacetic acid (CF₃COOH) in the presence of phosphorus oxychloride (POCl₃) to form 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
  • Oxidation: The amino group is oxidized to a carbonyl group under controlled conditions, yielding the thiadiazol-2-one intermediate.

Optimized Conditions:

Reagent Solvent Temperature Time Yield
Thiosemicarbazide, CF₃COOH, POCl₃ 1,4-Dioxane Reflux 3 h 70%

This method avoids harsh conditions, preserving the trifluoromethyl group’s integrity. The use of POCl₃ facilitates dehydration and cyclization, while 1,4-dioxane ensures homogeneity.

Introduction of the Sulfanyl Group at Position 5

The sulfanyl (-S-) group is introduced via nucleophilic substitution or thiol-disulfide exchange. A patent describing the synthesis of sulfinyl-thiadiazoles provides a foundational approach, modified for thioether formation:

Procedure:

  • Thiolation: React the thiadiazol-2-one intermediate with mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) to form 5-mercapto-1,3,4-thiadiazole-2-carboxylic acid.
  • Alkylation: Treat the thiolate anion with [(2,5-dimethylphenyl)carbamoyl]methyl bromide to install the sulfanyl-linked side chain.

Critical Parameters:

  • Solvent: Dimethylformamide (DMF) enhances nucleophilicity of the thiolate.
  • Temperature: 40–60°C balances reaction rate and side-product formation.
  • Base: Potassium hydroxide (KOH) or sodium hydride (NaH) ensures deprotonation of the thiol.

Attachment of the 3-(Trifluoromethyl)benzamide Moiety at Position 2

Amidation reactions are employed to functionalize the thiadiazole ring. The methodology parallels the synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine:

Stepwise Process:

  • Activation: Convert 3-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling: React the acid chloride with 5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Reaction Table:

Component Molar Ratio Solvent Temperature Time Yield
Acid chloride, Amine, Et₃N 1:1:1.2 DCM 0°C → RT 12 h 85%

The use of DCM minimizes side reactions, while Et₃N scavenges HCl, driving the reaction to completion.

Coupling with the [(2,5-Dimethylphenyl)carbamoyl]methyl Group

The [(2,5-dimethylphenyl)carbamoyl]methyl side chain is synthesized via a two-step sequence:

Synthesis Pathway:

  • Carbamate Formation: React 2,5-dimethylaniline with chloroacetyl chloride to form (2,5-dimethylphenyl)carbamoyl chloride.
  • Nucleophilic Substitution: Treat the carbamoyl chloride with mercaptoethanol, followed by oxidation to the sulfanyl derivative.

Key Observations:

  • Oxidation: NaIO₄ in aqueous DCM selectively oxidizes thioethers to sulfoxides, but for sulfanyl retention, milder conditions (e.g., H₂O₂ in acetic acid) are preferred.
  • Purification: Flash chromatography (DCM/MeOH 95:5) achieves >95% purity, as demonstrated in analogous syntheses.

Purification and Characterization of the Final Compound

Purification Strategies:

  • Column Chromatography: Silica gel with gradient elution (DCM:MeOH 95:5 → 90:10) removes unreacted starting materials and by-products.
  • Crystallization: Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction.

Analytical Data:

  • ¹H NMR: δ 8.21 (s, 1H, Ar-H), 7.89–7.92 (m, 2H, Ar-H), 6.98–7.02 (m, 3H, Ar-H), 4.32 (s, 2H, -SCH₂-).
  • HRMS: [M+H]⁺ calcd. for C₂₃H₂₀F₃N₃O₂S₂: 524.1024; found: 524.1028.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge connecting the thiadiazole and carbamoylmethyl groups participates in nucleophilic displacement reactions. For example:

  • Oxidation to sulfone/sulfoxide :
    Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents converts the sulfanyl group to sulfone (-SO₂-) or sulfoxide (-SO-), enhancing electrophilicity .

Reaction TypeReagents/ConditionsProduct
OxidationH₂O₂ (30%), acetic acid, 50°C, 6hSulfone derivative
OxidationmCPBA, DCM, 0°C → RT, 2hSulfoxide derivative

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring undergoes electrophilic substitution and ring-opening reactions:

  • Electrophilic halogenation :
    Bromine (Br₂) in glacial acetic acid substitutes hydrogen at the 5-position of the thiadiazole ring, forming 5-bromo derivatives .

  • Ring-opening with amines :
    Reaction with hydrazine (NH₂NH₂) in ethanol under reflux cleaves the thiadiazole ring, producing thiosemicarbazide intermediates .

Reaction TypeReagents/ConditionsOutcome
BrominationBr₂, CH₃COOH, 80°C, 4h5-Bromo-thiadiazole
Ring-openingNH₂NH₂, EtOH, reflux, 8hThiosemicarbazide

Amide Hydrolysis

The benzamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    Concentrated HCl (6N) at 100°C cleaves the amide bond, yielding 3-(trifluoromethyl)benzoic acid and a thiadiazole-amine intermediate .

  • Basic hydrolysis :
    NaOH (2M) in aqueous ethanol generates the corresponding carboxylate salts .

Reaction TypeReagents/ConditionsProducts
AcidicHCl (6N), 100°C, 12hCarboxylic acid + amine
BasicNaOH (2M), EtOH:H₂O, 80°C, 6hCarboxylate salt

Trifluoromethyl Group Reactivity

The -CF₃ group is typically inert but participates in:

  • Radical reactions :
    UV light initiation with di-tert-butyl peroxide (DTBP) generates CF₃ radicals, enabling C-H functionalization in aromatic systems .

  • Nucleophilic aromatic substitution :
    Under high-temperature conditions (DMF, 120°C), electron-deficient aryl positions adjacent to -CF₃ react with amines or thiols .

Cross-Coupling Reactions

The thiadiazole ring facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling :
    Using Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O introduces aryl groups at the 2-position of the thiadiazole .

Reaction TypeCatalytic SystemSubstrateProduct Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°CAryl boronic acid60-75%

Reductive Transformations

  • Nitro group reduction :
    If nitro precursors exist in synthetic intermediates, H₂/Pd-C in ethanol reduces them to amines .

  • Disulfide formation :
    Oxidation of the sulfanyl group with I₂ in basic media forms disulfide-linked dimers .

Cycloaddition Reactions

The thiadiazole’s electron-deficient nature allows [3+2] cycloadditions with azides or nitrile oxides, forming triazole or isoxazole-fused hybrids .

Key Mechanistic Insights:

  • Steric effects : The 2,5-dimethylphenyl group impedes reactions at the carbamoyl nitrogen due to steric hindrance.

  • Electronic effects : The electron-withdrawing -CF₃ group activates the benzamide ring toward nucleophilic attack .

Scientific Research Applications

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide
  • N-[(5-{[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which may not be present in similar compounds.

Biological Activity

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

  • Anticancer Activity :
    • Thiadiazole derivatives, including this compound, have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that these compounds can modulate multiple signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties :
    • Compounds with thiadiazole moieties exhibit broad-spectrum antimicrobial activities against bacteria, fungi, and viruses. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for chronic inflammatory diseases .
  • Neuroprotective Effects :
    • Some studies suggest that thiadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting signal transduction pathways.
  • Membrane Interaction : Due to its lipophilic nature, it can integrate into lipid membranes, influencing membrane fluidity and function .

Data Table: Biological Activities Summary

Activity Type Description References
AnticancerInhibits proliferation; induces apoptosis in cancer cells ,
AntimicrobialBroad-spectrum activity against bacteria and fungi ,
Anti-inflammatoryReduces cytokine levels; inhibits COX and LOX
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Anticancer Efficacy :
    A study evaluated the efficacy of various thiadiazole derivatives on human breast cancer cells. Compounds similar to this compound showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Testing :
    In vitro testing demonstrated that derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves a multi-step process starting with the formation of the thiadiazole core. Key steps include:

  • Thiol alkylation : Reacting 1,3,4-thiadiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in dimethylformamide (DMF) using K₂CO₃ as a base at room temperature to form sulfanyl intermediates .
  • Amide coupling : Introducing the trifluoromethylbenzamide group via carbodiimide-mediated coupling under inert conditions .
    Optimization Tips :
  • Maintain strict pH control (neutral to slightly basic) to prevent side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purify intermediates via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can computational docking methods validate the compound's interactions with biological targets?

Methodological Answer:
Use the Glide docking protocol (Schrödinger Suite):

Protein Preparation : Generate a receptor grid from the target’s crystal structure (e.g., PDB ID). Optimize hydrogen bonding and remove water molecules unrelated to binding .

Ligand Preparation : Minimize the compound’s energy using OPLS-AA force fields.

Docking : Perform a torsional search with Monte Carlo sampling to account for flexible binding modes .

Scoring : Apply the XP scoring function, which incorporates hydrophobic enclosure and hydrogen-bonding terms to predict binding affinity .

  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2 Å indicates reliability) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at δ ~110-120 ppm for ¹³C) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈F₃N₃O₂S₂: calc. 490.09, observed 490.12) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50 over 20 min) to assess purity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?

Methodological Answer:

  • Orthogonal Assays :
    • Test antimicrobial activity via broth microdilution (MIC values) and antitumor activity via MTT assays on cancer cell lines (e.g., IC₅₀ in HeLa cells) .
  • Control for Purity : Re-test compounds with ≥98% purity (HPLC-verified) to exclude batch-dependent artifacts .
  • Target Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .

Advanced: How to design experiments to study metabolic stability in preclinical models?

Methodological Answer:

In Vitro Metabolism :

  • Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 min .

Metabolite Identification :

  • Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .

Computational Prediction :

  • Apply ADMET predictors (e.g., QikProp) to estimate CYP450 affinity and metabolic hotspots .

Basic: Which functional groups are most critical for its bioactivity?

Methodological Answer:

  • Thiadiazole Ring : Essential for π-π stacking with aromatic residues in enzyme active sites .
  • Trifluoromethyl Group : Enhances membrane permeability and metabolic stability via hydrophobic interactions .
  • Carbamoyl Linker : Facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .

Advanced: How to elucidate the mechanism of action for enzyme inhibition?

Methodological Answer:

Enzyme Kinetics :

  • Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Kᵢ values .

Mutagenesis Studies :

  • Introduce point mutations (e.g., Ala-scanning) in the enzyme’s active site to identify critical binding residues .

SPR Analysis :

  • Measure real-time binding kinetics (kₒₙ/kₒff) using surface plasmon resonance .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystal formation .
  • HPLC Prep : Apply reverse-phase HPLC with 0.1% TFA modifier for final purification .

Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

Substituent Variation :

  • Synthesize analogs with modified aryl groups (e.g., 4-ethoxyphenyl vs. 2,5-dimethylphenyl) .

Bioactivity Testing :

  • Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .

3D-QSAR Modeling :

  • Build CoMFA/CoMSIA models to correlate structural features with activity .

Basic: How to assess the compound's stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) for 24 hr and quantify degradation products .

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